3-amino-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-amino-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C7H12N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 3-amino-1-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
3-amino-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrazole-4-carboxamides.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-amino-1-propyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes such as succinate dehydrogenase, thereby disrupting metabolic pathways crucial for the survival of pathogens. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with the active sites of target proteins, enhancing its binding affinity and efficacy.
Comparison with Similar Compounds
3-amino-1-propyl-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives such as:
- 1H-Pyrazole-4-carboxamide, 3-amino-1-methyl-
- 1H-Pyrazole-4-carboxamide, 3-amino-1-ethyl-
- 1H-Pyrazole-4-carboxamide, 3-amino-1-butyl-
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituent, which may confer distinct reactivity and selectivity in various applications.
Properties
IUPAC Name |
3-amino-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-11-4-5(7(9)12)6(8)10-11/h4H,2-3H2,1H3,(H2,8,10)(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHZRRVHKUHECU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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